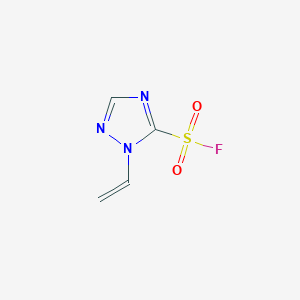

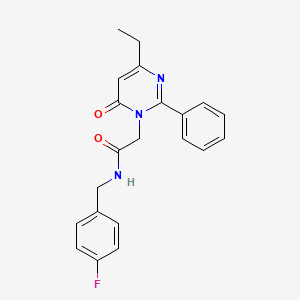

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

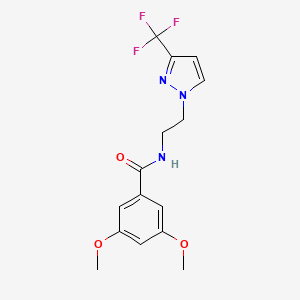

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride is a compound that is part of a broader class of 1,2,3-triazoles, which are known for their significance as connective linkers and functional aromatic heterocycles in modern chemistry. The interest in triazole derivatives has surged since the early 2000s, largely due to the advent of click chemistry and the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis Analysis

The synthesis of 1-substituted-1,2,3-triazoles, including derivatives such as 2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride, has been challenging. However, recent advancements have led to a metal-free synthesis approach using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield without the need for additives or chromatographic purification .

Molecular Structure Analysis

The molecular structure of 1-substituted-1,2,3-triazoles is characterized by the triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The synthesis process involves a thermal 1,3-dipolar cycloaddition of azide and ESF, resulting in a sulfonyl fluoride substituted triazoline that spontaneously aromatizes to form the stable triazole product .

Chemical Reactions Analysis

The 1-substituted-1,2,3-triazoles exhibit versatile reactivity. Under controlled acidic conditions, these compounds can undergo a Michael addition reaction with a second equivalent of ESF to form unique 1-substituted triazolium sulfonyl fluoride salts. This orthogonal reactivity demonstrates the potential for further chemical transformations and derivatizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride and related compounds are influenced by the presence of the sulfonyl fluoride group. This functional group contributes to the stability of the molecule and allows for further functionalization. The compounds synthesized using the metal-free approach have been shown to have excellent yields and fidelity, indicating high purity and stability of the resulting triazoles .

Applications De Recherche Scientifique

Synthesis and Functionalization of 1,2,3-Triazoles

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride, as a variant of ethenesulfonyl fluoride (ESF), plays a critical role in the synthesis of functional 1-substituted-1,2,3-triazoles. This process leverages a metal-free, click-inspired protocol that tolerates a broad range of substrates, facilitating the synthesis under metal-free conditions and yielding products with excellent fidelity. This synthesis pathway is pivotal for producing triazoles that are fundamental in various chemical applications, including drug modification. Notably, the synthesized triazole products can undergo further reactions, such as the Michael addition, to yield novel compounds like triazolium sulfonyl fluoride salts (Giel et al., 2019).

Cycloadditions and Scaffold Construction

The compound is also instrumental in cycloaddition reactions, specifically the (3+2) cycloaddition between substituted vinyl sulfonyl fluorides and azides or diazo compounds. This process is crucial for constructing pyrazole or triazole cores, a foundational structure in medicinal chemistry. These reactions are characterized by their selectivity and the ability to proceed smoothly, yielding products like C-substituted or C,N-disubstituted triazoles. Such capabilities underline the importance of ethenesulfonyl fluoride derivatives in scaffold construction and chemical synthesis (Swamy et al., 2022).

Regioselective Synthesis and Drug Modification

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride is a key component in the regioselective synthesis of various compounds, including fluoro sulfonyl 1,2,3-triazoles. This process is noted for its generality and the ability to extend to the synthesis of a range of derivatives, which might be challenging to access through other methods. Such versatility is crucial for advancing chemical synthesis and drug development, offering pathways to modify existing drugs or drug fragments for enhanced efficacy or novel properties (Thomas & Fokin, 2018).

Orientations Futures

Fluorinated triazoles, including “2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride”, are emerging as potential drug candidates due to their enhanced biological activities compared to their non-fluorinated counterparts . The incorporation of fluorine into triazole and its derivatives has been reported to enhance their pharmacological activity, making them promising drug candidates . Therefore, the future direction in this field could involve further exploration of the biological and pharmaceutical properties of fluorinated triazoles .

Mécanisme D'action

Target of Action

Triazoles, in general, have been known to interact with a variety of enzymes and receptors due to their ability to form a range of non-covalent bonds .

Mode of Action

Triazoles and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Biochemical Pathways

It’s worth noting that triazoles are known to interfere with the biosynthesis of ergosterol, a major component of fungal cell membranes, by inhibiting the enzyme 14-α-demethylase .

Pharmacokinetics

The pharmacokinetic properties of triazoles can vary widely depending on their specific chemical structure .

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, which can result in various cellular responses .

Action Environment

The activity of triazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2S/c1-2-8-4(6-3-7-8)11(5,9)10/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWAJVLOSJQWRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=NC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)